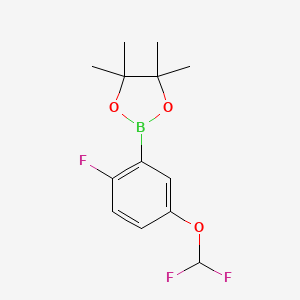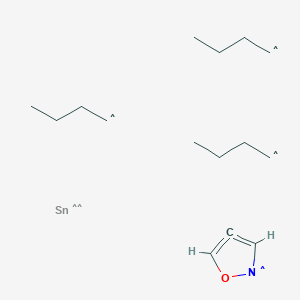![molecular formula C13H16ClN3O2 B8176190 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B8176190.png)
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is part of the spirohydantoin family, characterized by a spiro-connected hydantoin ring system. It has garnered interest due to its potential as a selective agonist for delta opioid receptors, which are targets for neurological and psychiatric disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the reaction of hydantoin derivatives with appropriate phenyl-substituted reagents. One common method includes the cyclization of phenyl-substituted hydantoins under controlled conditions to form the spiro-connected structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize the yield and scalability. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce large quantities efficiently .
化学反応の分析
Types of Reactions
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions are often derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and potential therapeutic applications .
科学的研究の応用
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its interactions with biological targets, particularly delta opioid receptors.
Medicine: Research focuses on its potential as a therapeutic agent for treating neurological and psychiatric disorders.
Industry: It is explored for its applications in developing new materials and chemical processes.
作用機序
The compound exerts its effects primarily through its interaction with delta opioid receptors. It acts as a selective agonist, binding to these receptors and modulating their activity. This interaction influences various molecular pathways, leading to potential therapeutic effects such as pain relief and modulation of neurological functions .
類似化合物との比較
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a similar spirohydantoin structure.
BW373U86: Another delta opioid receptor agonist with comparable pharmacological properties.
Uniqueness
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride stands out due to its unique structural features and selective binding affinity for delta opioid receptors. This selectivity reduces the risk of adverse effects commonly associated with other delta opioid receptor agonists, making it a promising candidate for further development .
特性
IUPAC Name |
1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-11-13(6-8-14-9-7-13)16(12(18)15-11)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWCVZNYDQGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8176118.png)


![Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B8176147.png)




![(NE,R)-N-[(3-bromo-5-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176193.png)
![(NE,R)-N-[[4-(4-fluorophenoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176202.png)
![(NE,R)-2-methyl-N-[(4-pyridin-3-yloxyphenyl)methylidene]propane-2-sulfinamide](/img/structure/B8176211.png)
